N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide

説明

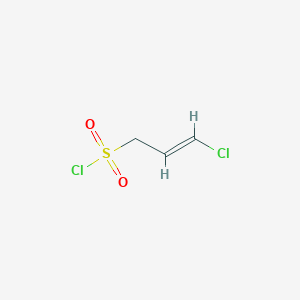

N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide is a chemical compound with the CAS Number: 1353972-12-9 . It has a molecular weight of 182.27 and its IUPAC name is N-cyclopropyl-N-(2-pyrrolidinylmethyl)acetamide . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide is 1S/C10H18N2O/c1-8(13)12(10-4-5-10)7-9-3-2-6-11-9/h9-11H,2-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用

Synthesis and Structural Studies

Innovative Synthesis Approaches : The compound has been explored as a core structure in synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones using intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), providing access to biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996). Another study showed the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones via cyclocondensation reactions, indicating the compound's role in forming new heterocyclic assemblies (Obydennov et al., 2017).

Medicinal Chemistry and Drug Design : The compound's cyclopropyl group is highlighted for its unique spatial and electronic features, contributing to high metabolic stability, and is used in N-cyclopropylation of cyclic amides and azoles, crucial in pharmaceutical industry (Gagnon et al., 2007). Moreover, cyclopropane functionalizations are performed to create cyclopropane-fused γ-lactams, signifying its importance in the synthesis of structures found in marketed drugs and development candidates (Pedroni & Cramer, 2015).

Biochemical Applications : Research has delved into the biodegradation of cognitive enhancer drugs like Piracetam (2-oxo-1-pyrrolidine acetamide), revealing the compound's environmental interactions and its potential as a carbon source for specific bacterial strains (Woźniak-Karczewska et al., 2017). Additionally, molecular docking studies have been employed to investigate the compound's affinity to the binding site of NMDA receptors, which is crucial for understanding its nootropic biological activity (Chiriapkin et al., 2019).

Material Science and Corrosion Inhibition : The compound is also relevant in material science, where its derivatives are synthesized and evaluated as corrosion inhibitors, showing its versatility and importance beyond pharmaceutical applications (Yıldırım & Cetin, 2008).

Heterocyclic Compound Synthesis : In the field of synthetic organic chemistry, the compound plays a pivotal role in the formation of pyrrolidine rings, which are significant in various chemical and biological contexts. This is achieved through methods like photocatalytic [3+2] cycloaddition, demonstrating the compound's relevance in constructing complex organic structures (Amador, Sherbrook, & Yoon, 2019).

Safety And Hazards

The safety information available indicates that N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide has the following hazard statements: H315, H318, H335 . These codes correspond to specific hazard descriptions: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

特性

IUPAC Name |

N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8(13)12(10-4-5-10)7-9-3-2-6-11-9/h9-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRWOQMTWUNCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CCCN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)

![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)

![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)